エチレンジアミン四酢酸マグネシウム二ナトリウム四水和物

概要

説明

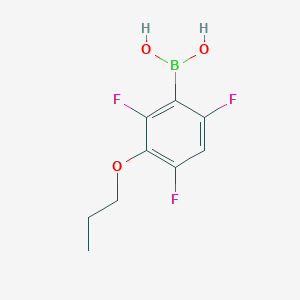

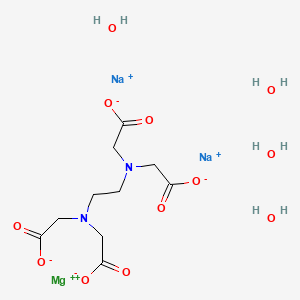

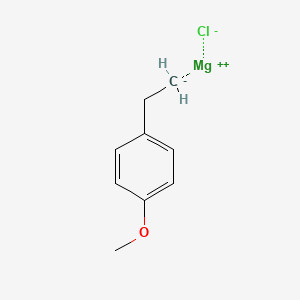

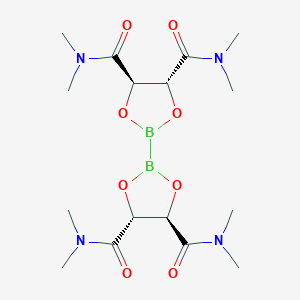

EDTA.Mg.2Na.4H2O, also known as Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is used in various fields and can serve as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material for supercapacitor applications .

Synthesis Analysis

Tetrasodium EDTA, a related compound, is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base .Molecular Structure Analysis

The structure of EDTA and the magnesium-EDTA complex is complex, allowing it to bind various metals .Chemical Reactions Analysis

EDTA.Mg.2Na.4H2O plays a significant role in complex ion equilibria and complexometric titrations . It forms bonds with various metal ions, creating a soluble chelate-metal complex that can be excreted from the body .Physical and Chemical Properties Analysis

EDTA.Mg.2Na.4H2O is a white solid that is highly soluble in water .科学的研究の応用

有機合成

エチレンジアミン四酢酸マグネシウム二ナトリウム四水和物は、有機合成において重要な原料および中間体として使用されます . これは、さまざまな有機化合物の形成において重要な役割を果たします。

医薬品

この化合物は、製薬業界で使用されます . そのキレート化特性により、特定の薬剤製剤に役立ちます。

農薬

エチレンジアミン四酢酸マグネシウム二ナトリウム四水和物は、農薬の製造に使用されます . 特定の農薬や肥料の効果を高めるのに役立ちます。

キレート剤

エチレンジアミン四酢酸マグネシウム二ナトリウム四水和物の主な用途の1つは、キレート剤としての使用です . これは、カルシウムを含むさまざまな多価カチオンと結合する能力があります . このため、さまざまな科学および産業用途で役立ちます。

生化学および生物物理学的調査

EDTAは一般的に、生化学および生物物理学的調査のために金属を含まない条件を作成するために使用されます . EDTAは、高度に可溶性で、光学的に不活性であり、標準緩衝液で使用されるほとんどの化学物質とは干渉しません .

dNTPase活性の阻害

EDTAは、Taq DNAポリメラーゼ、MutT、およびdUTPaseと緊密に結合し、dNTPase活性を直接阻害することが判明しています . これは、EDTAがdNTP加水分解酵素に対する選択的阻害剤として作用する可能性があることを示唆しています .

窒素ドープ多孔質炭素材料の合成

EDTA.Mg.2Na.4H2Oは、スーパーキャパシタ用途向けに直接熱分解により窒素ドープ多孔質炭素材料を合成するための窒素前駆体塩として使用できます .

作用機序

Target of Action

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, also known as EDTA.Mg.2Na.4H2O, primarily targets a wide range of polyvalent cations, including calcium . It acts as a chelating agent, binding these cations and forming stable metal chelates .

Mode of Action

EDTA.Mg.2Na.4H2O interacts with its targets by forming stable complexes with multivalent metal ions . The compound’s ability to bind and sequester these ions alters their availability within the system. This interaction results in the reduction of the concentration of free metal ions in the system .

Biochemical Pathways

The primary biochemical pathway affected by EDTA.Mg.2Na.4H2O is the chelation of metal ions. By binding to these ions, the compound disrupts their participation in various biochemical reactions. The downstream effects of this action depend on the specific roles of the targeted ions in the biological system .

Pharmacokinetics

The resulting complexes are then likely eliminated via urinary excretion .

Result of Action

The molecular and cellular effects of EDTA.Mg.2Na.4H2O’s action primarily involve the sequestration of metal ions. This can lead to changes in the concentrations of these ions within cells and tissues, potentially affecting various cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDTA.Mg.2Na.4H2O. For instance, the compound’s chelating activity can be affected by the presence and concentrations of various metal ions in the environment . Additionally, factors such as pH and temperature may also influence the stability and activity of the compound .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

EDTA.Mg.2Na.4H2O plays a crucial role in biochemical reactions by binding to metal ions and forming stable complexes. This chelation process is essential for various biochemical assays and experiments. The compound interacts with enzymes such as Taq DNA polymerase, MutT, and dUTPase, inhibiting their activity by binding to their active sites . Additionally, EDTA.Mg.2Na.4H2O is used to generate metal-free conditions, which are necessary for studying the reactivity of metal-dependent enzymes .

Cellular Effects

EDTA.Mg.2Na.4H2O affects various cellular processes by chelating metal ions that are essential for cell function. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cell signaling and tissue remodeling . Furthermore, EDTA.Mg.2Na.4H2O can induce morphological changes in cells, such as alterations in cell shape and size, due to its impact on metal ion availability .

Molecular Mechanism

The molecular mechanism of EDTA.Mg.2Na.4H2O involves the formation of stable chelates with metal ions. This chelation process inhibits the activity of metal-dependent enzymes by preventing the binding of metal cofactors to their active sites . Additionally, EDTA.Mg.2Na.4H2O can compete with substrates for binding to enzyme active sites, further inhibiting enzyme activity . The compound’s ability to sequester metal ions also affects gene expression by altering the availability of metal cofactors required for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of EDTA.Mg.2Na.4H2O can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its chelating activity may decrease over time if exposed to light or extreme pH conditions . Long-term exposure to EDTA.Mg.2Na.4H2O can lead to gradual changes in cellular function, such as reduced enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of EDTA.Mg.2Na.4H2O vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, EDTA.Mg.2Na.4H2O can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where the compound’s efficacy in chelating metal ions plateaus at higher concentrations .

Metabolic Pathways

EDTA.Mg.2Na.4H2O is involved in metabolic pathways that regulate metal ion homeostasis. The compound interacts with enzymes and cofactors that are responsible for the transport and utilization of metal ions . By chelating metal ions, EDTA.Mg.2Na.4H2O can affect metabolic flux and alter the levels of metabolites involved in metal ion-dependent processes .

Transport and Distribution

Within cells and tissues, EDTA.Mg.2Na.4H2O is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, EDTA.Mg.2Na.4H2O can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its chelating activity .

Subcellular Localization

The subcellular localization of EDTA.Mg.2Na.4H2O is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can chelate metal ions and modulate enzyme activity . This localization is crucial for the compound’s function in regulating metal ion homeostasis and cellular processes .

特性

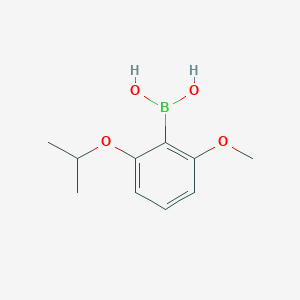

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583348 | |

| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

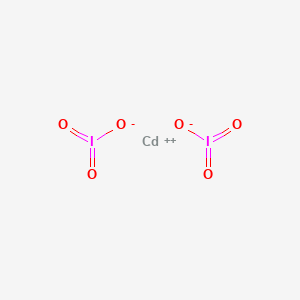

CAS No. |

29932-54-5 | |

| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)